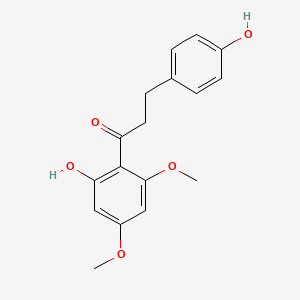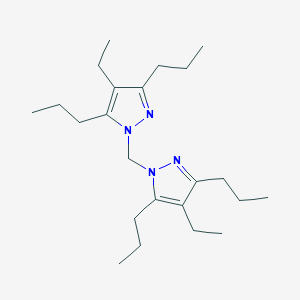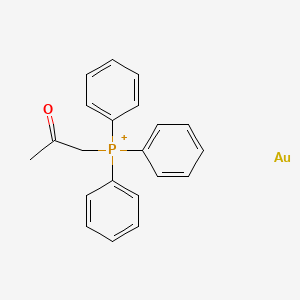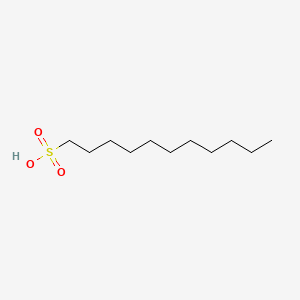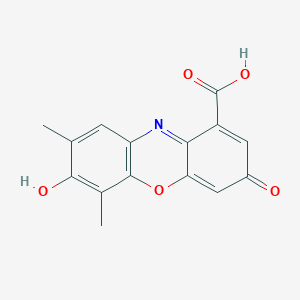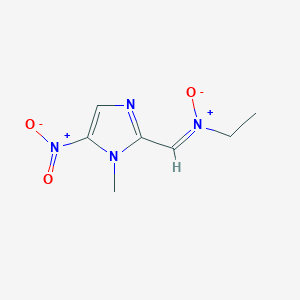
N-ethyl-1-(1-methyl-5-nitroimidazol-2-yl)methanimine oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-1-(1-methyl-5-nitroimidazol-2-yl)methanimine oxide is a compound belonging to the class of nitroimidazoles. Nitroimidazoles are known for their broad range of biological activities, including antibacterial, antifungal, and antiprotozoal properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(1-methyl-5-nitroimidazol-2-yl)methanimine oxide typically involves the nitration of an imidazole derivative followed by subsequent functional group modifications. One common method involves the reaction of 1-methylimidazole with nitric acid to introduce the nitro group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
化学反应分析
Types of Reactions
N-ethyl-1-(1-methyl-5-nitroimidazol-2-yl)methanimine oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazole derivatives.
科学研究应用
N-ethyl-1-(1-methyl-5-nitroimidazol-2-yl)methanimine oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in treating infections caused by bacteria and protozoa.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
作用机制
The mechanism of action of N-ethyl-1-(1-methyl-5-nitroimidazol-2-yl)methanimine oxide involves the interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause damage to cellular structures, including DNA, proteins, and lipids, ultimately leading to cell death. The compound targets specific enzymes and pathways involved in cellular respiration and replication .
相似化合物的比较
Similar Compounds
Metronidazole: Another nitroimidazole with similar antibacterial and antiprotozoal properties.
Tinidazole: Known for its use in treating protozoal infections.
Ornidazole: Used for its antibacterial and antiprotozoal effects.
Uniqueness
N-ethyl-1-(1-methyl-5-nitroimidazol-2-yl)methanimine oxide is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Its ability to generate ROS and target specific cellular pathways makes it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
42021-57-8 |
|---|---|
分子式 |
C7H10N4O3 |
分子量 |
198.18 g/mol |
IUPAC 名称 |
N-ethyl-1-(1-methyl-5-nitroimidazol-2-yl)methanimine oxide |
InChI |
InChI=1S/C7H10N4O3/c1-3-10(12)5-6-8-4-7(9(6)2)11(13)14/h4-5H,3H2,1-2H3/b10-5- |
InChI 键 |
KFQNOTVQVRBUGS-YHYXMXQVSA-N |
手性 SMILES |
CC/[N+](=C/C1=NC=C(N1C)[N+](=O)[O-])/[O-] |
规范 SMILES |
CC[N+](=CC1=NC=C(N1C)[N+](=O)[O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


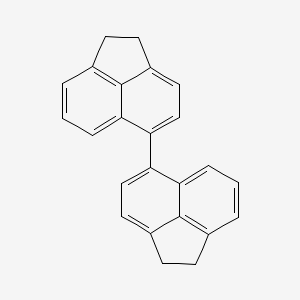

![4-ethoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14669300.png)
